molecular formula C8H12N4O B6177841 5-(1H-1,2,3-triazol-1-yl)azepan-2-one CAS No. 2567497-59-8

5-(1H-1,2,3-triazol-1-yl)azepan-2-one

Cat. No.: B6177841
CAS No.: 2567497-59-8
M. Wt: 180.2
InChI Key:
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Description

5-(1H-1,2,3-Triazol-1-yl)azepan-2-one is a heterocyclic compound that features a triazole ring fused to an azepanone structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-1-yl)azepan-2-one typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction is carried out between an azide and an alkyne in the presence of a copper(I) catalyst. The reaction conditions often include the use of copper sulfate pentahydrate as the catalyst and sodium ascorbate as a co-catalyst in a solvent mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that similar conditions could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-Triazol-1-yl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(1H-1,2,3-Triazol-1-yl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)azepan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. For example, it can interact with enzymes, inhibiting their function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,3-Triazol-1-yl)azepan-2-one is unique due to its azepanone ring, which provides additional structural flexibility and potential for diverse chemical modifications. This makes it a valuable scaffold for drug development and materials science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1H-1,2,3-triazol-1-yl)azepan-2-one involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by a lactamization reaction to form the azepanone ring.", "Starting Materials": [ "1-bromo-5-hexyn-1-ol", "sodium azide", "copper sulfate", "sodium ascorbate", "2-butyne-1,4-diol", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Synthesis of 5-(1-bromo-5-hexyn-1-yl)pent-1-yn-3-ol by reacting 1-bromo-5-hexyn-1-ol with 2-butyne-1,4-diol in the presence of triethylamine.", "Step 2: Synthesis of 5-(1-azido-5-hexyn-1-yl)pent-1-yn-3-ol by reacting 5-(1-bromo-5-hexyn-1-yl)pent-1-yn-3-ol with sodium azide in DMF.", "Step 3: Synthesis of 5-(1H-1,2,3-triazol-1-yl)pent-1-yn-3-ol by performing a CuAAC reaction between 5-(1-azido-5-hexyn-1-yl)pent-1-yn-3-ol and 2-butyne-1,4-diol in the presence of copper sulfate and sodium ascorbate.", "Step 4: Synthesis of 5-(1H-1,2,3-triazol-1-yl)azepan-2-one by lactamization of 5-(1H-1,2,3-triazol-1-yl)pent-1-yn-3-ol with acetic anhydride in the presence of triethylamine." ] }

CAS No.

2567497-59-8

Molecular Formula

C8H12N4O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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